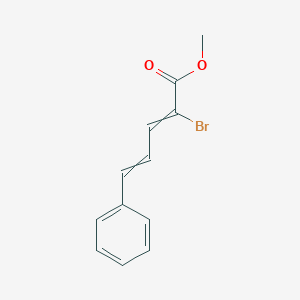
Methyl 2-bromo-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C12H11BrO2. It is a brominated ester that features a conjugated diene system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-phenylpenta-2,4-dienoate typically involves the bromination of a precursor compound, such as methyl 5-phenylpenta-2,4-dienoate. The reaction is usually carried out in the presence of a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-phenylpenta-2,4-dienoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Addition: Diels-Alder reactions typically require a Lewis acid catalyst like aluminum chloride.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted derivatives such as methyl 2-amino-5-phenylpenta-2,4-dienoate.
Addition: Formation of cyclohexene derivatives.
Oxidation/Reduction: Conversion to corresponding alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-5-phenylpenta-2,4-dienoate involves its reactivity due to the presence of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- 2-Bromo-5-phenylpentanoic acid
- Methyl 2-methyl-5-phenylpentanoate
Uniqueness
Methyl 2-bromo-5-phenylpenta-2,4-dienoate is unique due to its conjugated diene system and the presence of a bromine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic organic chemistry for the preparation of cyclohexene derivatives and other complex molecules.
Eigenschaften
CAS-Nummer |
287481-47-4 |
|---|---|
Molekularformel |
C12H11BrO2 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
methyl 2-bromo-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H11BrO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
InChI-Schlüssel |
DDKPTRNVTMXUHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC=CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
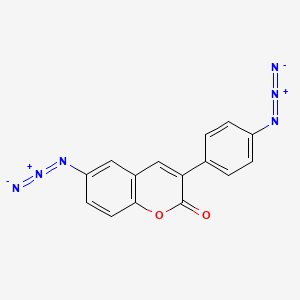
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
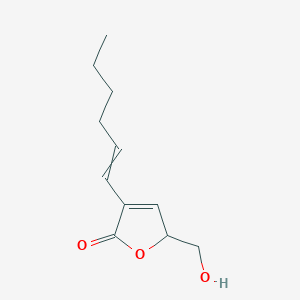
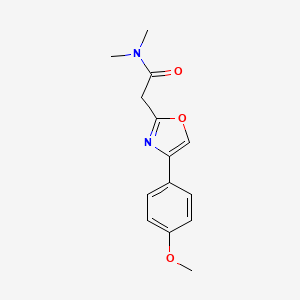

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
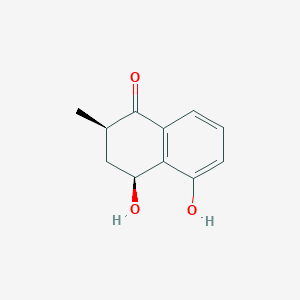
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)

![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
